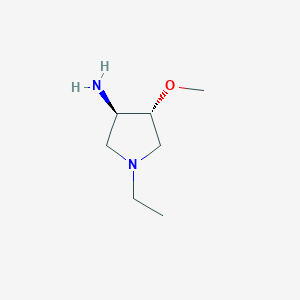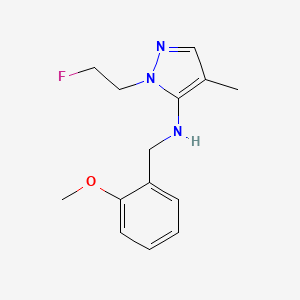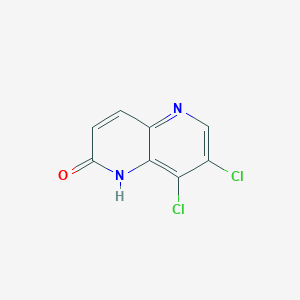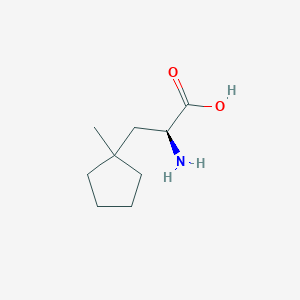
6-Aminophenazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .
化学反应分析
Types of Reactions
6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
科学研究应用
6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other phenazine derivatives.
Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.
Medicine: It has potential antitumor properties and can be used in cancer research.
Industry: It can be used in the development of new pesticides and herbicides
作用机制
The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .
相似化合物的比较
6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Phenazine-1-carboxamide: Exhibits strong antagonistic activity against fungal pathogens.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new antimicrobial drugs.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.
属性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
6-aminophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18) |
InChI 键 |
VUJNNEZYTILMQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)



![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)

amine](/img/structure/B11759061.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
